(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone is a useful research compound. Its molecular formula is C18H17N5O3 and its molecular weight is 351.366. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electrochemical and Chemical Properties
The study of the electrochemical and chemical properties of methoxatin and analogous quinoquinones, including compounds similar to (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone, reveals insights into the relationships between structure and reactivity. These compounds exhibit distinct electrochemical reductions in both aqueous and aprotic solutions, which are influenced by the presence of electron-withdrawing or electron-donating moieties. This research is crucial for understanding the redox behavior of such compounds (Eckert, Bruice, Gainor, & Weinreb, 1982).
Synthesis and Pharmacological Evaluation
Quinoxalin-2-carboxamides, which share structural similarities with the compound , have been synthesized and evaluated for their potential as serotonin type-3 (5-HT3) receptor antagonists. This research highlights the importance of such compounds in the development of new pharmacological agents (Mahesh, Devadoss, Pandey, & Yadav, 2011).
Biochemical Characterization
The biochemical characterization of compounds like almorexant, which is structurally related to this compound, provides insights into their binding affinities and antagonistic properties at specific receptors. Such studies are vital for understanding the pharmacodynamics and potential therapeutic applications of these compounds (Malherbe, Borroni, Pinard, Wettstein, & Knoflach, 2009).
Antimicrobial Activity
Research into the synthesis and antimicrobial activity of new pyridine derivatives, which include compounds structurally similar to the one , reveals their potential in combating bacterial and fungal infections. This area of study is crucial for the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antidepressant-like Activity
Studies on compounds like (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone, which is related to the compound of interest, have shown antidepressant-like activity in rodent models. This indicates the potential of such compounds in the treatment of depression and related disorders (Mahesh, Kumar, Jindal, Bhatt, Devadoss, & Pandey, 2012).
Wirkmechanismus
- The primary target of this compound is dipeptidyl peptidase IV (DPP-4) . DPP-4 is an enzyme involved in the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases GLP-1 and GIP levels, which enhances insulin secretion and reduces blood glucose levels .
- Upon binding to DPP-4, the compound prevents the enzymatic degradation of GLP-1 and GIP. This leads to prolonged activation of GLP-1 and GIP receptors on pancreatic beta cells, promoting insulin release and suppressing glucagon secretion. Consequently, blood glucose levels are better regulated .
- The affected pathways include the GLP-1 receptor signaling pathway and the insulin signaling cascade. Increased GLP-1 and GIP signaling results in improved glucose homeostasis, insulin sensitivity, and beta cell function .
- At the cellular level, improved glucose uptake occurs in peripheral tissues, contributing to better glycemic control .
- Environmental factors, such as pH and food intake, can influence the compound’s absorption and metabolism. For instance, food may affect its bioavailability .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- The compound is rapidly absorbed after oral administration. It circulates primarily as the parent drug in plasma. The major metabolic pathway involves hydroxylation at the 5′ position of the pyrimidine ring (M5). Both CYP2D6 and CYP3A4 contribute to this process. The compound is eliminated via metabolism and renal clearance, with most of the radioactive dose excreted in urine .
Result of Action
Action Environment
Eigenschaften
IUPAC Name |
[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-25-16-17(20-8-7-19-16)26-12-6-9-23(11-12)18(24)15-10-21-13-4-2-3-5-14(13)22-15/h2-5,7-8,10,12H,6,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXARTIRSSAYNLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.